molecular formula C12H19IO3 B13497809 Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13497809
M. Wt: 338.18 g/mol
InChI Key: NVSVFXLOOJRPRP-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.1.1]hexane core with a 2-oxa (oxygen) bridge. Key substituents include:

  • 1-position: Iodomethyl (–CH₂I), a halogenated group conferring reactivity for substitution or cross-coupling reactions.
  • 3-position: Propan-2-yl (isopropyl), contributing steric bulk and lipophilicity.

Its structural uniqueness lies in the isopropyl group at position 3, distinguishing it from derivatives with aromatic or bulkier substituents .

Properties

Molecular Formula

C12H19IO3

Molecular Weight

338.18 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-propan-2-yl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C12H19IO3/c1-4-15-10(14)12-5-11(6-12,7-13)16-9(12)8(2)3/h8-9H,4-7H2,1-3H3

InChI Key

NVSVFXLOOJRPRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C(C)C)CI

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a series of organic reactions. One common method includes the use of photochemistry to access new building blocks via [2+2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through numerous transformations . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield.

Chemical Reactions Analysis

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include halogens, reducing agents, and catalysts. For example, the compound can undergo substitution reactions with halogens to form different halogenated derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Substituent at Position 3 Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes Reference ID
Propan-2-yl (target compound) Iodomethyl C₁₁H₁₇IO₃* ~324–340 Not provided Balances lipophilicity (isopropyl) with reactivity (iodomethyl); likely intermediate in drug synthesis. N/A
3,3-Dimethyl Iodomethyl C₁₁H₁₇IO₃ 324.15 2219374-96-4 Similar to target but with dimethyl instead of isopropyl; lower steric hindrance. Purity: 95% .
3-(Trifluoromethylsulfanyl)phenyl Iodomethyl C₁₆H₁₅F₃IO₃S ~456.2 Not provided High lipophilicity due to aromatic and trifluoromethylsulfanyl groups; purity: 90% .
3-(Trifluoromethoxy)phenyl Iodomethyl C₁₆H₁₆F₃IO₄ 456.20 2680530-97-4 Enhanced electronic effects (electron-withdrawing CF₃O); used in high-resolution crystallography .
1-Methyl-1H-pyrazol-4-yl Aminomethyl C₁₃H₁₉IN₂O₃ ~370.2 2248391-00-4 Aminomethyl group increases polarity; potential for hydrogen bonding. Discontinued commercial availability .
Diphenylmethyl Iodomethyl C₂₃H₂₃IO₃ ~498.3 Not provided Bulky aromatic substituent; likely low solubility in aqueous systems .
None (base structure) Iodomethyl C₉H₁₃IO₃ 296.11 Not provided Simplest analog; used as a scaffold for functionalization .
4-Amino (as hydrochloride salt) None C₈H₁₄ClNO₃ 215.66 104234-94-8 Amino group enhances water solubility; hydrochloride salt form improves crystallinity .

*Estimated for target compound based on analogs.

Key Research Findings and Implications

Structural and Reactivity Trends

  • Iodomethyl Group : Common in analogs (e.g., ), this group enables nucleophilic substitution (e.g., Suzuki coupling) or radical reactions. Its presence in the target compound suggests utility in iterative synthesis .
  • Position 3 Substituents: Alkyl Groups (Isopropyl, Dimethyl): Provide moderate lipophilicity, ideal for membrane permeability in drug candidates . Aromatic Groups (Phenyl derivatives): Enhance steric bulk and electronic effects. For example, trifluoromethoxy groups () improve metabolic stability but reduce solubility.

Crystallography and Computational Studies

  • Software Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of such bicyclic compounds, ensuring accurate stereochemical assignments .
  • Puckering Analysis : The bicyclo[2.1.1]hexane ring’s puckering coordinates (defined via methods in ) influence conformational stability. Substituents like isopropyl may induce strain, affecting reactivity .

Biological Activity

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound characterized by its unique structure and functional groups, which contribute to its potential biological activities. This compound has garnered attention in medicinal chemistry due to its ability to act as a bioisostere for ortho- and meta-substituted benzenes, influencing various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C16H23IN2O3, with a molecular weight of approximately 338.18 g/mol. The compound features an ethyl ester group, an iodomethyl substituent, and a bicyclic framework that enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC16H23IN2O3
Molecular Weight338.18 g/mol
StructureBicyclic
Functional GroupsEthyl ester, Iodomethyl

Synthesis

The synthesis of this compound typically involves multiple synthetic steps, including iodocyclization reactions that yield the bicyclic structure. This method allows for the incorporation of various functional groups, enhancing the compound's versatility in drug design.

This compound exhibits significant biological activity due to its structural features that allow it to interact with specific molecular targets in biological systems. The presence of the iodomethyl group enhances its electrophilic nature, potentially facilitating interactions with nucleophiles in biological molecules.

Case Studies and Research Findings

Research indicates that compounds similar to this compound have been validated as bioisosteres for various pharmacophores:

  • Bioisosteric Replacement : Studies have shown that the bicyclic structure can substitute for traditional aromatic systems in drug design, providing improved solubility and metabolic stability.
    • Example : A study demonstrated the successful incorporation of 2-oxabicyclo[2.1.1]hexanes into the structures of five drugs and three agrochemicals, validating their effectiveness as bioisosteres .
  • Medicinal Chemistry Applications : The compound's unique properties make it a candidate for further research in medicinal chemistry, particularly in developing therapeutics for diseases resistant to conventional treatments .

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